

# Spectroscopic comparison of 4-Iodo-2-(methylthio)pyrimidine and its precursors

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## Compound of Interest

Compound Name: **4-Iodo-2-(methylthio)pyrimidine**

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## Spectroscopic Comparison: 4-Iodo-2-(methylthio)pyrimidine and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **4-Iodo-2-(methylthio)pyrimidine** and its key precursors, 2-(methylthio)pyrimidine-4-ol and 2,4-bis(methylthio)pyrimidine. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming structural integrity, and ensuring purity in synthetic chemistry and drug discovery. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical synthesis pathway.

## Data Presentation

The following table summarizes the key spectroscopic data for **4-Iodo-2-(methylthio)pyrimidine** and its precursors. Please note that while some data is based on reported values, other figures are estimations based on analogous structures due to the limited availability of comprehensive experimental spectra in public databases.

Compound	Molecular Formula	Molecular Weight (g/mol)	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	Mass Spec. ( $m/z$ )
4-Iodo-2-(methylthio)pyrimidine	$\text{C}_5\text{H}_5\text{IN}_2\text{S}$	252.08[1][2]	8.25 (d, 1H), 7.05 (d, 1H), 2.60 (s, 3H)	170, 160, 120, 95, 15	~3000 (C-H), ~1550 (C=N), ~1450 (C=C), ~600 (C-I)	252 ( $\text{M}^+$ )
2-(Methylthio)pyrimidine-4-ol	$\text{C}_5\text{H}_6\text{N}_2\text{OS}$	142.18[3][4][5]	11.5 (br s, 1H), 7.80 (d, 1H), 6.10 (d, 1H), 2.50 (s, 3H)	170, 165, 155, 105, 14	~3100 (N-H), ~3000 (C-H), ~1680 (C=O), ~1580 (C=N)	142 ( $\text{M}^+$ )
2,4-bis(Methylthio)pyrimidine	$\text{C}_6\text{H}_8\text{N}_2\text{S}_2$	172.27	8.30 (d, 1H), 6.90 (d, 1H), 2.55 (s, 3H), 2.50 (s, 3H)	172, 168, 158, 115, 14, 13	~3000 (C-H), ~1560 (C=N), ~1480 (C=C)	172 ( $\text{M}^+$ )

## Experimental Protocols

The data presented in this guide can be obtained using the following standard spectroscopic methodologies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR spectra are essential for elucidating the chemical structure.

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution and sensitivity.[6][7]

- Sample Preparation: Samples should be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[8][9]
- $^1\text{H}$  NMR Acquisition: A standard single-pulse experiment is generally sufficient. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[10]
- Sample Preparation: Solid samples can be analyzed using the KBr pellet method or as a thin film deposited from a volatile solvent on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern technique that allows for direct analysis of solid or liquid samples with minimal preparation.[11]
- Data Acquisition: Spectra are typically recorded in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric  $\text{CO}_2$  and water vapor.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

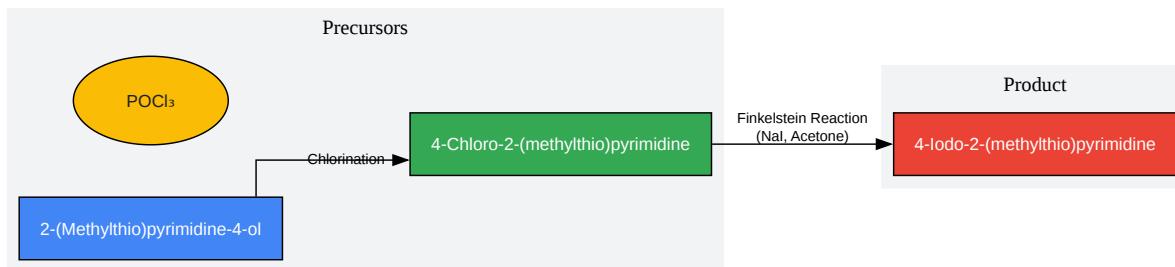
- Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry

(HRMS) is valuable for confirming the elemental formula.[12]

- **Sample Preparation:** Samples can be introduced directly into the ion source via a direct insertion probe (for solid samples) or dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI.
- **Data Acquisition:** For EI-MS, a standard electron energy of 70 eV is used. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured. The molecular ion peak ( $M^+$ ) corresponds to the molecular weight of the compound.[13]

## Synthetic Pathway and Logical Relationship

The following diagram illustrates a plausible synthetic route for the preparation of **4-Iodo-2-(methylthio)pyrimidine** from its precursor, 2-(methylthio)pyrimidine-4-ol. This transformation is a key step in the synthesis of various biologically active pyrimidine derivatives.



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Caption: Synthetic route to **4-Iodo-2-(methylthio)pyrimidine**.

This guide provides a foundational understanding of the spectroscopic properties of **4-Iodo-2-(methylthio)pyrimidine** and its precursors. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectra for the specific compounds of interest.

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